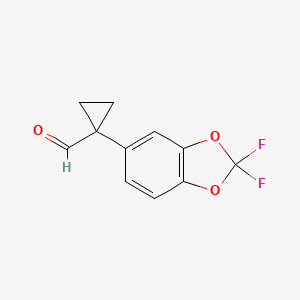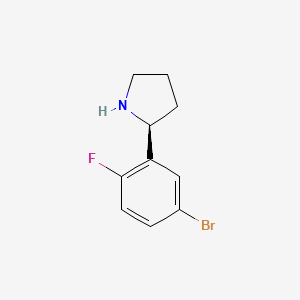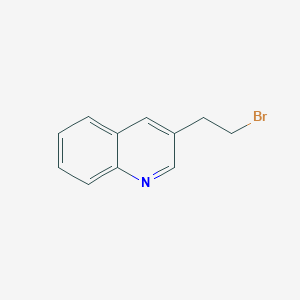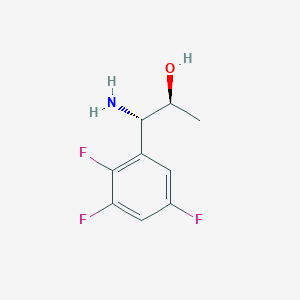
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a trifluorophenyl group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which uses enzymes to achieve high enantioselectivity and yield . This method is preferred for large-scale production due to its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction typically produces an alcohol.
Scientific Research Applications
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways . The trifluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2,4,6-trifluorophenyl)propan-2-OL
Uniqueness
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |
InChI Key |
LRMAGCKWKKMWOZ-AJAUBTJJSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C(=CC(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


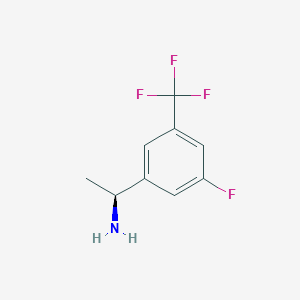
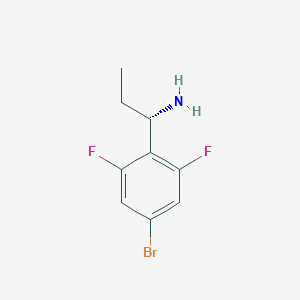

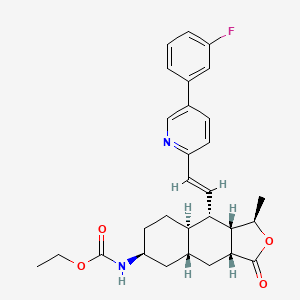
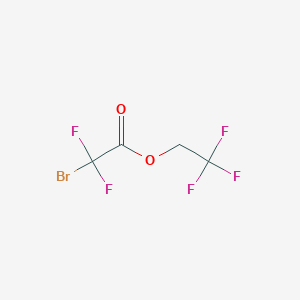
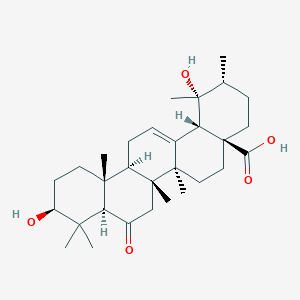
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)
![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
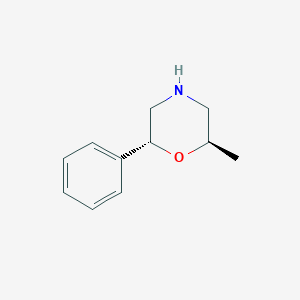
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
